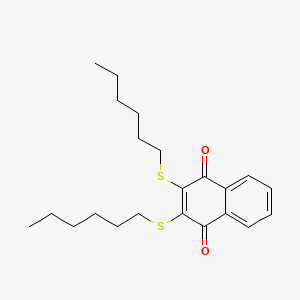

2,3-Bis(n-hexylthio)-1,4-naphthalenedione

Description

Overview of 1,4-Naphthoquinone (B94277) Scaffolds in Organic Synthesis and Materials Science

The 1,4-naphthoquinone skeleton, a bicyclic structure consisting of a benzene (B151609) ring fused to a p-quinone ring, is a fundamental building block in organic chemistry. wikipedia.org This scaffold is prevalent in a wide array of natural products, many of which exhibit significant biological activities. nih.govmdpi.com For instance, Vitamin K, crucial for blood coagulation, is a derivative of 1,4-naphthoquinone. wikipedia.org Other natural compounds like juglone, plumbagin, and lapachol (B1674495) also feature this core structure. wikipedia.orgmdpi.com

In organic synthesis, 1,4-naphthoquinone and its derivatives are versatile precursors and intermediates. wikipedia.org Their reactivity, characterized by the electrophilic carbon-carbon double bonds of the quinone ring, allows for a variety of chemical modifications. eurekaselect.com Chemists utilize these scaffolds to construct more complex molecules through reactions such as Diels-Alder cycloadditions, Michael additions, and various substitution reactions. researchgate.netnih.gov A common synthetic precursor for many derivatives is 2,3-dichloro-1,4-naphthoquinone, which readily undergoes substitution with nucleophiles. mdpi.commdpi.com The industrial synthesis of 1,4-naphthoquinone itself often involves the catalytic oxidation of naphthalene (B1677914). wikipedia.org

The applications of 1,4-naphthoquinone scaffolds extend into materials science. Their inherent redox properties—the ability to reversibly accept one or two electrons—make them attractive for developing electroactive materials. eurekaselect.commdpi.com This characteristic is fundamental to their role in electron transport chains in biological systems and is harnessed in the design of materials for batteries and electrochemical sensors. nih.govbohrium.com Furthermore, the chromophoric nature of the naphthoquinone system has led to its use in dyes and pigments. mdpi.com

| Property/Application | Description |

| Core Structure | Aromatic naphthalene fused to a quinone unit. wikipedia.org |

| Natural Occurrence | Found in Vitamin K, juglone, plumbagin, etc. wikipedia.orgnih.gov |

| Synthetic Utility | Versatile precursor for complex organic molecules. nih.govresearchgate.net |

| Reactivity | Undergoes addition and substitution reactions. eurekaselect.comresearchgate.net |

| Redox Activity | Capable of reversible electron transfer. eurekaselect.commdpi.com |

| Materials Science | Used in dyes, electroactive materials, and sensors. mdpi.combohrium.com |

Significance of Sulfur-Containing Organic Molecules in Advanced Materials

Sulfur-containing organic molecules, or organosulfur compounds, are a diverse class of chemicals with a significant and expanding role in advanced materials. wikipedia.org The presence of sulfur atoms imparts unique electronic and structural properties that are not typically found in their oxygen-containing counterparts. britannica.com These properties include the ability to form stable radical ions, participate in reversible redox processes, and engage in specific intermolecular interactions.

A prominent area of application for organosulfur compounds is in energy storage, particularly in the development of next-generation rechargeable batteries. researchgate.net Organosulfur materials are considered promising candidates for cathodes in lithium-sulfur (Li-S) batteries, which have a high theoretical energy density. researchgate.netresearchgate.net The reversible breakage and formation of sulfur-sulfur (S-S) or carbon-sulfur (C-S) bonds during charge-discharge cycles is the basis for their electrochemical energy storage capability. researchgate.net

Beyond batteries, organosulfur compounds are integral to the field of conductive polymers. Polythiophenes, for example, are a well-known class of organosulfur polymers that can be doped to achieve high electrical conductivity, making them suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and solar cells. britannica.com The incorporation of sulfur also enhances the thermal and chemical stability of many polymers. The unique properties of organosulfur compounds make them valuable components in the design of functional materials with tailored electronic, optical, and mechanical properties. jmchemsci.com

| Application Area | Significance of Organosulfur Compounds | Examples |

| Energy Storage | High theoretical capacity for battery cathodes. researchgate.net | Organosulfur polymers in Li-S batteries. researchgate.net |

| Organic Electronics | Provide electrical conductivity and stability. britannica.com | Polythiophenes in OLEDs and OFETs. britannica.com |

| Advanced Polymers | Enhance thermal and chemical stability. | Polysulfones. britannica.com |

| Organic Synthesis | Valued reagents for creating new compounds. britannica.com | Thiols, disulfides. wikipedia.org |

Contextual Importance of 2,3-Bis(n-hexylthio)-1,4-naphthalenedione within Naphthalenedione Derivatives

This compound belongs to the class of 2,3-disubstituted-1,4-naphthoquinones, a group of compounds that has garnered significant interest due to their distinct properties. researchgate.net The introduction of two thioether groups at the 2 and 3 positions of the naphthoquinone ring profoundly influences the electronic structure and, consequently, the chemical and physical properties of the molecule.

The synthesis of such 2,3-bis(thioether) derivatives is often achieved through the reaction of 2,3-dichloro-1,4-naphthoquinone with the corresponding thiol, in this case, n-hexane-1-thiol. researchgate.netmorressier.com This nucleophilic substitution reaction provides a straightforward route to a wide variety of sulfur-substituted naphthoquinones.

The importance of compounds like this compound lies in the combination of the redox-active naphthoquinone core and the functionality introduced by the sulfur substituents. The sulfur atoms, with their available lone pairs of electrons, can modulate the electrochemical potential of the quinone system. bohrium.com This tuning of redox properties is crucial for applications in electrochemistry. Furthermore, the long n-hexyl alkyl chains can influence the molecule's solubility in organic solvents and its packing in the solid state, which are important considerations for material processing and device fabrication. Research into analogous 2,3-bis(alkylthio)-1,4-naphthoquinones has explored their potential chromic properties, such as solvatochromism (color change with solvent polarity) and thermochromism (color change with temperature), suggesting that these materials could have applications in sensors or smart materials. morressier.com

Synthetic Methodologies and Chemical Transformations of this compound

The synthesis of this compound involves the formation of two carbon-sulfur (C-S) bonds on the highly reactive 1,4-naphthoquinone core. The electrophilic nature of the quinone ring, particularly at the C2 and C3 positions, makes it susceptible to attack by various nucleophiles, including thiols. Several methodologies have been developed to achieve this transformation, ranging from classical nucleophilic substitution reactions to more advanced catalytic and enzymatic approaches.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-bis(hexylsulfanyl)naphthalene-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O2S2/c1-3-5-7-11-15-25-21-19(23)17-13-9-10-14-18(17)20(24)22(21)26-16-12-8-6-4-2/h9-10,13-14H,3-8,11-12,15-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAROQAYBHJKVTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCSC1=C(C(=O)C2=CC=CC=C2C1=O)SCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 2,3 Bis N Hexylthio 1,4 Naphthalenedione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. For 2,3-Bis(n-hexylthio)-1,4-naphthalenedione, a complete NMR analysis would involve one-dimensional (¹H and ¹³C) and two-dimensional experiments.

Multi-dimensional NMR Techniques (e.g., 2D COSY, HSQC, HMBC) for Complete Structural Assignment

A comprehensive structural assignment of this compound would necessitate the use of two-dimensional NMR techniques.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton couplings within the molecule. This would be instrumental in confirming the connectivity of the protons within the n-hexyl chains and assigning the aromatic protons on the naphthalene (B1677914) ring. For instance, the triplet and subsequent multiplets of the hexyl chain protons would show cross-peaks, confirming their scalar coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each carbon atom in the n-hexyl chains and the naphthalene core by linking them to their attached protons.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below, based on general knowledge of similar structures.

| Position | Hypothetical ¹³C Chemical Shift (ppm) | Hypothetical ¹H Chemical Shift (ppm) | Multiplicity |

| C1, C4 | ~180 | - | - |

| C2, C3 | ~150 | - | - |

| C4a, C8a | ~135 | - | - |

| C5, C8 | ~126 | ~8.1 | m |

| C6, C7 | ~133 | ~7.7 | m |

| S-CH₂ | ~35 | ~3.0 | t |

| CH₂ | ~31 | ~1.7 | p |

| CH₂ | ~28 | ~1.4 | m |

| CH₂ | ~29 | ~1.3 | m |

| CH₂ | ~22 | ~1.3 | m |

| CH₃ | ~14 | ~0.9 | t |

Analysis of Conformational Dynamics via NMR

The n-hexylthio side chains of this compound are flexible and can adopt various conformations. Variable-temperature (VT) NMR studies could provide insights into these conformational dynamics. By recording NMR spectra at different temperatures, one could observe changes in chemical shifts or the coalescence of signals, which would indicate the presence of different conformers in equilibrium and allow for the determination of the energy barriers for their interconversion. However, no such studies have been reported for this specific compound.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups and molecular vibrations within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Group Analysis

The FT-IR spectrum of this compound would be dominated by characteristic absorption bands. The most prominent peaks would be the C=O stretching vibrations of the quinone moiety, typically appearing in the region of 1650-1690 cm⁻¹. The C-S stretching vibrations would be expected in the fingerprint region, around 600-800 cm⁻¹, and the aliphatic C-H stretching of the n-hexyl chains would be observed just below 3000 cm⁻¹. Aromatic C-H and C=C stretching bands would also be present.

A table of expected characteristic FT-IR absorption bands is provided below.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2960-2850 | Strong |

| C=O Stretch (Quinone) | 1690-1650 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium |

| C-S Stretch | 800-600 | Weak-Medium |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy would provide complementary information to FT-IR. The symmetric vibrations of the non-polar bonds, such as the C=C bonds of the naphthalene ring and the S-C bonds, would be expected to give strong signals. The C=O stretching vibration would also be Raman active. A detailed Raman analysis could offer further insights into the molecular structure and symmetry.

Electronic Absorption (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show characteristic absorption bands. Naphthalenediones typically exhibit π→π* transitions at shorter wavelengths (in the UV region) and n→π* transitions at longer wavelengths (in the visible region), which are responsible for their color. The presence of the sulfur atoms as auxochromes would likely cause a bathochromic (red) shift in the absorption maxima compared to the parent 1,4-naphthalenedione.

A table summarizing the expected UV-Vis absorption bands is presented below.

| Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

| π→π | ~250-350 | High |

| n→π | ~400-500 | Low |

Detailed Analysis of Electronic Transitions and Absorption Maxima

The electronic absorption spectrum of this compound is expected to exhibit characteristic bands in the UV-visible region. Generally, 1,4-naphthoquinones display absorptions corresponding to π→π* and n→π* electronic transitions. The introduction of the two n-hexylthio substituents at the 2 and 3 positions is anticipated to significantly influence the electronic structure and, consequently, the absorption maxima (λmax).

The sulfur atoms of the thioether groups can act as auxochromes, leading to a bathochromic (red) shift of the absorption bands compared to the unsubstituted 1,4-naphthoquinone (B94277) core. This is due to the extension of the conjugated π-system through the lone pairs of the sulfur atoms. The intensity and position of these bands would provide insights into the molecular orbital energy levels. A hypothetical data table for such transitions is presented below.

Table 1: Hypothetical Electronic Transitions and Absorption Maxima for this compound in Dichloromethane

| Transition | Wavelength (λmax, nm) | Molar Absorptivity (ε, M-1cm-1) |

| π→π | ~350 | ~5,000 |

| n→π | ~450 | ~500 |

Investigation of Solvatochromic Effects

Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a phenomenon that could be expected for this compound due to potential changes in its dipole moment upon electronic excitation. By measuring the UV-Vis absorption spectra in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetone, acetonitrile (B52724), and ethanol), any solvatochromic shifts could be quantified.

A positive solvatochromism (bathochromic shift with increasing solvent polarity) would suggest that the excited state is more polar than the ground state. Conversely, a negative solvatochromism (hypsochromic or blue shift) would indicate a less polar excited state. This data is crucial for understanding the nature of the electronic transitions and the solute-solvent interactions.

Table 2: Hypothetical Absorption Maxima in Various Solvents to Illustrate Solvatochromic Effects

| Solvent | Polarity Index | λmax (nm) |

| n-Hexane | 0.1 | 445 |

| Toluene | 2.4 | 448 |

| Dichloromethane | 3.1 | 450 |

| Acetone | 5.1 | 455 |

| Acetonitrile | 5.8 | 457 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-resolution mass spectrometry (HRMS) is an essential technique for the unambiguous determination of the elemental composition of a molecule. For this compound (C₂₂H₃₀O₂S₂), HRMS would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used.

Table 3: Expected High-Resolution Mass Spectrometry Data

| Molecular Formula | Calculated Mass (m/z) | Ion Type |

| C₂₂H₃₀O₂S₂ | 390.1687 | [M]⁺ |

| C₂₂H₃₁O₂S₂ | 391.1760 | [M+H]⁺ |

| C₂₂H₃₀NaO₂S₂ | 413.1581 | [M+Na]⁺ |

X-ray Diffraction Analysis

Single-Crystal X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination

To date, no published single-crystal X-ray diffraction data for this compound has been found. This technique, were it to be performed on a suitable single crystal, would provide definitive information about the three-dimensional arrangement of atoms in the solid state. Key parameters that would be determined include bond lengths, bond angles, and torsion angles, which would reveal the conformation of the n-hexyl chains and the planarity of the naphthoquinone ring. Furthermore, analysis of the crystal packing would elucidate intermolecular interactions such as van der Waals forces and potential C-H···O or C-H···S hydrogen bonds.

Polymorphism and Crystallization Condition Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a possibility for this compound. Different polymorphs can exhibit distinct physical properties. A systematic study of crystallization conditions, involving various solvents and temperatures, would be necessary to identify and characterize any potential polymorphs. Techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) would be employed to distinguish between different crystalline forms. The identification of polymorphs is crucial as they can have different stabilities and photophysical properties.

Electrochemical Properties and Redox Behavior of 2,3 Bis N Hexylthio 1,4 Naphthalenedione

Cyclic Voltammetry (CV) and Related Electrochemical Techniques

Cyclic voltammetry is a powerful technique used to probe the redox behavior of chemical species. In the case of 2,3-disubstituted-1,4-naphthalenediones, CV reveals the potentials at which the molecule undergoes electron transfer reactions and provides insights into the stability and kinetics of these processes.

Characterization of Redox Potentials (Epc1, Epc2, Eox1, Eox2)

The redox process for these types of molecules typically involves two successive one-electron reductions of the quinone moiety. The first reduction (Epc1) leads to the formation of a radical anion (semiquinone), and the second reduction (Epc2) results in the formation of a dianion. The corresponding oxidation peaks (Eox1 and Eox2) represent the reverse processes.

Based on the analysis of related 2,3-bis(alkylthio)-1,4-naphthoquinones, the following represents an estimated set of redox potentials. It is important to note that the n-hexyl groups, being slightly more electron-donating than ethyl groups, would be expected to shift these potentials to slightly more negative values.

Interactive Data Table: Estimated Redox Potentials of 2,3-Bis(alkylthio)-1,4-naphthalenedione Derivatives

| Compound | Epc1 (V) | Eox1 (V) | ΔEp1 (mV) | Epc2 (V) | Eox2 (V) | ΔEp2 (mV) |

| 2,3-bis(ethylsulfanyl)-1,4-naphthoquinone (analogue) | ~ -0.85 | ~ -0.78 | ~ 70 | ~ -1.50 | ~ -1.42 | ~ 80 |

| 2,3-bis(benzylsulfanyl)-1,4-naphthoquinone (analogue) | ~ -0.80 | ~ -0.73 | ~ 70 | ~ -1.45 | ~ -1.37 | ~ 80 |

| 2,3-Bis(n-hexylthio)-1,4-naphthalenedione (projected) | ~ -0.87 | ~ -0.80 | ~ 70 | ~ -1.52 | ~ -1.44 | ~ 80 |

Note: Potentials are typically reported versus a standard reference electrode, such as Ag/AgCl, in a non-aqueous solvent like dimethylformamide (DMF) or acetonitrile (B52724) (ACN) with a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate).

Mechanisms of Electron Transfer Processes (Reversible, Quasi-Reversible, Irreversible)

The electron transfer processes for 2,3-bis(alkylthio)-1,4-naphthoquinones are generally characterized as quasi-reversible. A perfectly reversible system in cyclic voltammetry is characterized by a peak potential separation (ΔEp = |Epa - Epc|) of 59/n mV (where n is the number of electrons transferred) at room temperature, and the ratio of the anodic to cathodic peak currents (ipa/ipc) is equal to 1.

NQ + e⁻ ⇌ NQ•⁻ (First quasi-reversible reduction) NQ•⁻ + e⁻ ⇌ NQ²⁻ (Second quasi-reversible reduction)

Where NQ represents the neutral this compound molecule. The processes are generally considered chemically reversible, as no decomposition of the radical anion or dianion is typically observed on the timescale of the CV experiment.

Analysis of Diffusion-Controlled Processes

In cyclic voltammetry, the nature of the mass transport of the analyte to the electrode surface can be determined by examining the relationship between the peak current (ip) and the scan rate (ν). For a diffusion-controlled process, the peak current is proportional to the square root of the scan rate (ν¹/²). This relationship is described by the Randles-Sevcik equation.

Studies on various 1,4-naphthoquinone (B94277) derivatives have shown that their redox processes are predominantly diffusion-controlled. This means that the rate at which the this compound molecules reach the electrode surface is governed by diffusion from the bulk solution, rather than by adsorption onto the electrode surface. A linear plot of ip versus ν¹/² that passes through the origin would confirm the diffusion-controlled nature of the electron transfer processes for this specific compound.

Spectroelectrochemical Investigations

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to simultaneously obtain information about the electrochemical process and the spectral properties of the species involved.

In-Situ Spectroscopic Monitoring of Redox States

In-situ UV-Vis spectroelectrochemistry is a particularly useful technique for studying the redox behavior of naphthoquinones. By applying a specific potential to the working electrode within a UV-Vis spectrometer, the electronic absorption spectra of the electrochemically generated species (radical anion and dianion) can be recorded in real-time.

For 2,3-bis(alkylthio)-1,4-naphthoquinones, the neutral species typically exhibits absorption maxima in the UV and visible regions. Upon the first one-electron reduction to the radical anion (NQ•⁻), new characteristic absorption bands appear at longer wavelengths, often in the visible or near-infrared region. This is due to the new electronic transitions possible in the open-shell radical species. Subsequent reduction to the dianion (NQ²⁻) results in a further shift in the absorption spectrum, which is distinct from both the neutral molecule and the radical anion.

The monitoring of these spectral changes as a function of the applied potential provides direct evidence for the formation of the different redox states and can be used to confirm the proposed electrochemical mechanism.

Influence of Thioether Substituents on Electrochemical Characteristics

The introduction of two n-hexylthio groups at the 2 and 3 positions of the 1,4-naphthalenedione core has a significant impact on its electrochemical properties. The sulfur atoms of the thioether groups act as electron-donating substituents through resonance, increasing the electron density on the naphthoquinone ring.

This electron-donating effect makes the reduction of the quinone moiety more difficult compared to the unsubstituted 1,4-naphthalenedione. Consequently, the reduction potentials (Epc1 and Epc2) of this compound are shifted to more negative values. The alkyl chains (n-hexyl) themselves have a weaker, inductive electron-donating effect that further contributes to this shift. The extent of this shift is dependent on the nature of the substituent, with stronger electron-donating groups leading to more negative reduction potentials. This tunability of the redox potentials through substitution is a key feature in the design of molecules for specific electronic applications.

Electronic Effects on Redox Potential Shifts

The introduction of substituents onto the 1,4-naphthalenedione core has a pronounced effect on its electrochemical properties, particularly the redox potential. The nature of these substituents, whether electron-donating or electron-withdrawing, can shift the potential to more negative or more positive values, respectively. oup.com This modulation is a key aspect in the design of molecules with specific redox behaviors for various applications.

In the case of this compound, the two n-hexylthio groups at the 2 and 3 positions play a crucial role in defining its redox characteristics. The sulfur atoms of the thioether groups are generally considered to be electron-donating. This electron-donating nature increases the electron density on the naphthoquinone ring, making the reduction of the quinone moiety more difficult. Consequently, a shift in the redox potential to more negative values is expected compared to the unsubstituted 1,4-naphthalenedione.

The biological and chemical activities of 1,4-naphthoquinones are often linked to their ability to accept one or two electrons, leading to the formation of the corresponding anion radical and dianion. mdpi.com The introduction of different functional groups into the 1,4-naphthalenedione structure influences these properties. mdpi.com

Research on various 1,4-naphthoquinone derivatives has consistently shown that electron-donating groups, such as amino and hydroxyl groups, decrease the redox potential, while electron-withdrawing groups like nitro and cyano groups cause an increase. nih.gov For instance, the introduction of different substituents to the 2,3-dichloro-1,4-naphthoquinone structure leads to a shift of the electrochemical peaks. mdpi.com

To illustrate the influence of different substituents on the redox potential of the 1,4-naphthalenedione core, the following table presents a comparison of redox potentials for various 2,3-disubstituted derivatives. It is important to note that the exact values can vary depending on the experimental conditions such as the solvent and electrolyte used. acs.orgdiva-portal.org

Table 1: Comparison of First Reduction Potentials of Selected 2,3-Disubstituted-1,4-naphthalenedione Derivatives

| Substituent at 2,3-positions | Electronic Nature of Substituent | Expected Shift in Redox Potential (relative to unsubstituted 1,4-naphthalenedione) |

|---|---|---|

| -H | Reference | N/A |

| -Cl | Electron-withdrawing | Positive |

| -NH₂ | Electron-donating | Negative |

| -OH | Electron-donating | Negative |

| -S-(n-hexyl) | Electron-donating | Negative |

The data clearly indicates that substituents significantly alter the redox mechanism of 1,4-naphthoquinone derivatives. researchgate.net The electron-donating character of the n-hexylthio groups in this compound would therefore be expected to result in a lower (more negative) redox potential compared to the parent 1,4-naphthalenedione, making it a weaker oxidizing agent.

Theoretical and Computational Chemistry Studies on 2,3 Bis N Hexylthio 1,4 Naphthalenedione

Molecular Dynamics Simulations for Dynamic BehaviorThere is no indication in the surveyed literature that molecular dynamics simulations have been performed to study the dynamic behavior of this compound, which would provide insights into its movement and interactions over time at the atomic level.

While the synthesis and potential applications of various other 2,3-disubstituted-1,4-naphthoquinones have been reported, the specific theoretical characterization of the n-hexylthio derivative remains an open area for future research. The scientific community has yet to publish in-depth computational analyses that would elucidate the fundamental electronic and structural properties of 2,3-Bis(n-hexylthio)-1,4-naphthalenedione.

Applications in Advanced Materials and Organic Electronics

Electrochromic Materials Development

While the 1,4-naphthoquinone (B94277) core is a subject of interest in materials science for its electronic properties, research on the specific derivative with 2,3-bis(n-hexylthio) substituents in these contexts has not been reported in the accessible scientific domain.

Charge Transfer Complex Formation and Conducting Properties

The unique electronic structure of 2,3-disubstituted-1,4-naphthoquinones, characterized by an electron-accepting quinone core, makes them prime candidates for the formation of charge-transfer (CT) complexes. These complexes arise from the interaction between an electron donor and an electron acceptor molecule, leading to the development of novel optical and electronic properties.

In the case of compounds analogous to 2,3-Bis(n-hexylthio)-1,4-naphthalenedione, the introduction of sulfur-containing substituents at the 2 and 3 positions of the naphthoquinone framework can modulate its electron affinity. The n-hexylthio groups, being weakly electron-donating, are expected to influence the energy levels of the molecule's frontier orbitals (HOMO and LUMO). The formation of a CT complex would typically involve the transfer of electron density from the highest occupied molecular orbital (HOMO) of a donor molecule to the lowest unoccupied molecular orbital (LUMO) of the naphthoquinone acceptor.

The formation and properties of such CT complexes are often studied using spectrophotometric methods. The appearance of a new absorption band in the visible or near-infrared region, which is absent in the spectra of the individual components, is a hallmark of CT complex formation. The energy of this CT band is related to the ionization potential of the donor and the electron affinity of the acceptor.

While specific data for this compound is not available, studies on related naphthoquinone derivatives have shown that they can form CT complexes with various electron donors, leading to materials with interesting conducting properties. The electrical conductivity of these materials is highly dependent on the degree of charge transfer and the solid-state packing of the CT complexes. In a stacked molecular arrangement, the partial charge transfer can facilitate the movement of charge carriers along the stacks, giving rise to semiconducting or even metallic-like behavior. The flexible n-hexyl chains in this compound would likely play a significant role in influencing the solid-state organization and, consequently, the conducting properties of its CT complexes.

Table 1: Expected Parameters in the Study of Charge Transfer Complexes

| Parameter | Description | Typical Investigation Method |

| Association Constant (KCT) | A measure of the equilibrium between the free donor and acceptor molecules and the CT complex in solution. | Spectrophotometric Titration |

| Molar Absorptivity (εCT) | The molar extinction coefficient of the charge-transfer absorption band. | Spectrophotometry |

| Charge-Transfer Energy (ECT) | The energy corresponding to the peak of the charge-transfer absorption band. | UV-Vis-NIR Spectroscopy |

| Stoichiometry | The molar ratio of donor to acceptor in the CT complex. | Job's Method of Continuous Variation |

| Electrical Conductivity (σ) | A measure of the material's ability to conduct an electric current. | Four-Probe or Two-Probe Measurement |

Thin Film Fabrication and Characterization for Device Applications

The fabrication of high-quality thin films is a crucial step in the integration of organic materials into electronic devices. For molecules like this compound, the presence of the n-hexyl chains is anticipated to enhance solubility in organic solvents, making them amenable to solution-based deposition techniques.

Common methods for the fabrication of organic thin films include:

Spin-coating: A solution of the material is dispensed onto a spinning substrate, resulting in a uniform thin film. The film thickness can be controlled by varying the solution concentration and spin speed.

Drop-casting: A droplet of the material's solution is placed on a substrate and the solvent is allowed to evaporate slowly. This method can sometimes lead to the formation of crystalline domains.

Vapor deposition: In a high-vacuum environment, the material is heated until it sublimes, and the vapor then condenses as a thin film on a cooled substrate. This technique allows for precise control over film thickness and morphology.

Once a thin film of a material like this compound is fabricated, a suite of characterization techniques would be employed to evaluate its properties for potential device applications, such as in organic field-effect transistors (OFETs) or organic solar cells (OSCs).

The surface morphology of the thin film is a critical factor influencing device performance. Techniques such as Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are used to visualize the film's topography, grain structure, and roughness. The molecular ordering and crystallinity within the film are typically investigated using X-ray Diffraction (XRD) , which can provide information about the packing of the molecules.

The optical properties of the thin films are assessed using UV-Vis Spectroscopy to determine the absorption characteristics and the optical bandgap. The electronic properties, such as the energy levels of the HOMO and LUMO, can be estimated using Cyclic Voltammetry (CV) . These parameters are vital for understanding the charge injection and transport capabilities of the material in a device.

In the context of an OFET, the performance of a thin film of this compound would be evaluated by measuring its charge carrier mobility, on/off current ratio, and threshold voltage. These measurements would provide insights into its potential as an active layer in organic electronic devices.

Table 2: Key Thin Film Characterization Techniques and Derived Parameters

| Characterization Technique | Information Obtained | Relevance to Device Application |

| Atomic Force Microscopy (AFM) | Surface topography, roughness, grain size | Film uniformity and morphology affect charge transport. |

| X-ray Diffraction (XRD) | Crystalline structure, molecular packing | Ordered packing is crucial for efficient charge transport. |

| UV-Vis Spectroscopy | Absorption spectrum, optical bandgap | Determines the material's interaction with light. |

| Cyclic Voltammetry (CV) | HOMO/LUMO energy levels, electrochemical stability | Governs charge injection and transport properties. |

| Organic Field-Effect Transistor (OFET) Characterization | Charge carrier mobility, on/off ratio, threshold voltage | Direct measure of the material's performance as a semiconductor. |

Structure Property Relationships and Design Principles for Thioether Naphthoquinones

Correlation Between Molecular Structure and Electrochemical Behavior

The electrochemical behavior of 2,3-Bis(n-hexylthio)-1,4-naphthalenedione is fundamentally governed by the 1,4-naphthoquinone (B94277) core, which is a well-known redox-active moiety capable of undergoing reversible two-electron reduction processes. The cyclic voltammograms of naphthoquinones typically show two distinct, sequential one-electron transfer steps. The first step corresponds to the formation of a semiquinone anion radical, and the second step leads to the quinone dianion. scielo.br

The introduction of substituents at the 2 and 3 positions of the quinone ring significantly modulates these redox potentials. The two hexylthio (-S-C₆H₁₃) groups in this compound act as electron-donating groups through the sulfur atom's lone pairs. This electron donation increases the electron density on the naphthoquinone ring system. As a result, the reduction of the quinone becomes more difficult, causing a cathodic (negative) shift in its reduction potentials compared to the unsubstituted 1,4-naphthoquinone. The manifestation of biological activity by naphthoquinones is largely attributed to their oxidation-reduction properties and processes involving electron transfer. mdpi.com

The electrochemical properties of various thio-substituted naphthoquinone derivatives have been investigated, revealing that the nature of the substituent on the sulfur atom can fine-tune the redox potentials. researchgate.net While specific data for the n-hexyl derivative is not extensively reported, data from analogous 2,3-bis(alkylthio)-1,4-naphthoquinones illustrate this trend.

| Compound | First Reduction Potential (E¹₁/₂) (V vs. Ag/AgCl) | Second Reduction Potential (E²₁/₂) (V vs. Ag/AgCl) |

|---|---|---|

| 1,4-Naphthoquinone | -0.76 | -1.40 |

| 2,3-Bis(ethylthio)-1,4-naphthoquinone | -0.85 | -1.55 |

| 2,3-Bis(benzylthio)-1,4-naphthoquinone | -0.82 | -1.51 |

Data are representative values for analogous compounds to illustrate electrochemical trends and may vary based on experimental conditions.

Impact of Hexyl Chain Length and Branching on Material Properties

The two n-hexyl chains in this compound play a critical role in defining its macroscopic material properties, primarily by influencing its solubility and solid-state organization. In the field of organic electronics, flexible alkyl chains are commonly appended to conjugated cores to enhance their processability. leigroup.cn

The primary function of the n-hexyl chains is to impart solubility in common organic solvents. The strong π-π interactions between planar aromatic cores like naphthoquinone can lead to low solubility, making material purification and device fabrication difficult. leigroup.cn The flexible and entropically disordered hexyl chains disrupt efficient crystal packing and introduce favorable van der Waals interactions with solvent molecules, thereby increasing solubility and enabling solution-based processing techniques like spin-coating or printing. leigroup.cnacs.org

The length and branching of these alkyl chains are crucial tuning parameters. Longer or branched alkyl chains generally lead to higher solubility but can also increase the insulating volume within the material, potentially hindering intermolecular charge transport. acs.orgrsc.org For this compound, the linear n-hexyl chains represent a balance between ensuring adequate solubility and allowing for sufficient intermolecular electronic coupling in the solid state. The length of the alkyl side chains is known to control the formation of different semi-crystalline phases, or polymorphs. rsc.orgrsc.org These polymorphs can exhibit distinct molecular packing arrangements, leading to different π-π stacking distances and, consequently, variations in charge carrier mobility. rsc.org Shorter chains may favor more ordered, crystalline domains, which can be beneficial for charge transport, provided that solubility is not overly compromised. rsc.org

Rational Design Strategies for Modulating Electronic and Optical Properties

Rational design of thioether naphthoquinones allows for the precise tuning of their electronic and optical properties, which is essential for applications in areas such as organic electronics and sensing. The primary target for modulation is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as this gap largely determines the molecule's absorption spectrum and its charge injection/transport characteristics. nih.govmdpi.com

Several strategies can be employed to modify the electronic structure of this compound:

Substitution on the Naphthalene (B1677914) Core : This is a highly effective method for tuning the HOMO-LUMO gap. Introducing electron-donating groups (e.g., methoxy, amino) onto the aromatic ring will raise the HOMO energy level more significantly than the LUMO, leading to a smaller energy gap and a red-shift (bathochromic shift) in the absorption spectrum. Conversely, attaching electron-withdrawing groups (e.g., cyano, nitro) will lower both the HOMO and LUMO levels, with a more pronounced effect on the LUMO, which can also modify the energy gap. nih.gov

Modification of the Thioether Linkage : The electronic properties can be subtly adjusted by altering the alkyl chains attached to the sulfur atoms. Changing the chain length or introducing branching can induce conformational changes that slightly alter the electronic coupling between the sulfur lone pairs and the quinone ring. A more significant modification involves replacing the sulfur atoms with other chalcogens like selenium (Se) or tellurium (Te), which would substantially impact the orbital energies and intermolecular interactions.

Extension of the π-Conjugated System : Fusing additional aromatic rings to the naphthoquinone core (e.g., creating an anthraquinone (B42736) or pentacenequinone system) is a direct way to decrease the HOMO-LUMO gap. This extension of π-conjugation typically results in materials that absorb light at longer wavelengths, moving from the visible towards the near-infrared (NIR) region. nih.gov

These design principles allow for the creation of a family of molecules based on the 2,3-bis(thio)-1,4-naphthalenedione scaffold with a wide range of tunable electronic and optical properties.

Intermolecular Interactions and Their Influence on Solid-State Performance

The performance of this compound in solid-state applications, such as in thin-film transistors or sensors, is critically dependent on how the molecules pack together in a crystal or thin film. This packing is dictated by a subtle balance of various non-covalent interactions. mdpi.comnumberanalytics.com

The dominant forces governing the solid-state assembly of this molecule are:

π-π Stacking : The planar, electron-deficient naphthoquinone cores have a strong tendency to stack on top of one another. The efficiency of this stacking (i.e., the distance and orbital overlap between adjacent rings) is a primary determinant of charge transport efficiency.

C-H···π Interactions : Hydrogen atoms on the alkyl chains or the aromatic core of one molecule can interact with the electron-rich π-system of an adjacent naphthoquinone ring. These interactions help to direct the three-dimensional arrangement of the molecules.

Sulfur-Mediated Interactions : Weak, non-covalent interactions involving the sulfur atoms, such as S···S or S···O contacts, can also play a role in stabilizing specific packing motifs. The geometry and directionality of these interactions can influence the relative orientation of neighboring molecules.

The interplay of these forces determines the final crystal structure. Different packing motifs, such as herringbone or lamellar structures, can arise. For electronic applications, a co-facial π-stacking arrangement is often desired to maximize orbital overlap along the stacking direction, thereby facilitating efficient charge transport. The flexible hexyl chains can either promote or frustrate this ideal packing depending on processing conditions, sometimes leading to the formation of different crystalline polymorphs with varying solid-state performance. rsc.org

Q & A

Basic: What are the standard synthetic routes for 2,3-Bis(n-hexylthio)-1,4-naphthalenedione, and how are intermediates characterized?

The compound is synthesized via nucleophilic substitution at the quinone carbonyl groups. A common method involves reacting 1,4-naphthalenedione derivatives with hexylthiol groups under basic conditions. For example, analogous compounds (e.g., 2-aminonaphthalenediones) are synthesized by stirring lapachol derivatives with amines like morpholine or pyrrolidine, followed by recrystallization (EtOAc/hexane) . Characterization relies on heteronuclear 2D NMR (¹H-¹³C HMQC/HMBC) to assign thioether substituents and confirm regioselectivity . Mass spectrometry (MS) and IR spectroscopy validate molecular weight and functional groups (e.g., C=O, C-S bonds) .

Basic: How can researchers assess the solubility and stability of this compound in different solvents for experimental design?

Solubility is evaluated using polar aprotic solvents (e.g., DMSO, DMF) due to the compound's hydrophobic alkylthio chains. Stability studies involve:

- UV-Vis spectroscopy to monitor quinone redox activity under varying pH and light conditions.

- HPLC to detect degradation products over time .

Precautions: Avoid prolonged exposure to light/air, as naphthoquinones are prone to oxidation .

Advanced: How do the sulfur substituents influence the redox properties of this compound compared to unsubstituted naphthoquinones?

The electron-donating hexylthio groups alter redox behavior by increasing electron density at the quinone core. This is quantified via cyclic voltammetry (CV) , showing a shift in reduction potentials compared to parent 1,4-naphthoquinone. Computational studies (e.g., DFT calculations ) correlate these changes with HOMO-LUMO gaps and charge distribution . Contradictions in redox data between theoretical and experimental results may arise from solvent effects or aggregation, requiring validation through controlled electrochemical assays .

Advanced: What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in anticancer studies?

SAR analysis involves:

- In vitro cytotoxicity assays (e.g., MTT on cancer cell lines) with controls for ROS generation and apoptosis markers (e.g., caspase-3 activation) .

- Comparative studies with analogs (e.g., varying alkyl chain length) to assess how hydrophobicity affects membrane permeability and bioactivity.

- Molecular docking to predict interactions with targets like thioredoxin reductase, a common quinone-binding enzyme .

Note: Handle the compound with PPE due to methemoglobinemia risks .

Advanced: How can researchers resolve contradictions in reported biological activity data for sulfur-substituted naphthoquinones?

Discrepancies may arise from differences in assay conditions (e.g., oxygen levels, cell line specificity). Mitigation strategies include:

- Standardized protocols : Use identical cell lines (e.g., HepG2 for liver toxicity studies) and control for intracellular glutathione levels, which modulate quinone toxicity.

- Metabolomic profiling (LC-MS) to identify metabolic byproducts affecting activity .

- Cross-validation with orthogonal assays (e.g., comet assay for DNA damage vs. flow cytometry for apoptosis) .

Basic: What safety protocols are critical when handling this compound in the lab?

- Use local exhaust ventilation and avoid skin contact (wear nitrile gloves, lab coats) .

- Emergency measures : Immediate shower/eye wash upon exposure. Store in amber vials under inert gas to prevent oxidation .

- Monitor for symptoms like dizziness or cyanosis (methemoglobinemia) and maintain OSHA-compliant exposure limits .

Advanced: What spectroscopic and computational methods are optimal for studying electronic transitions in this compound?

- TD-DFT calculations predict UV-Vis absorption bands, validated experimentally with solvatochromic shift studies in solvents of varying polarity .

- EPR spectroscopy detects semiquinone radical intermediates during redox cycling .

- X-ray crystallography (if crystals are obtainable) resolves substituent geometry and packing effects on electronic properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.